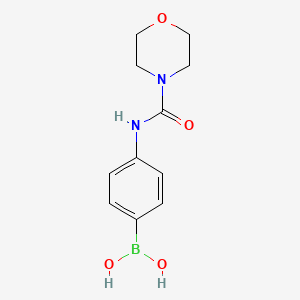

4-(Morpholine-4-carboxamido)phenylboronic acid

Description

Properties

IUPAC Name |

[4-(morpholine-4-carbonylamino)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BN2O4/c15-11(14-5-7-18-8-6-14)13-10-3-1-9(2-4-10)12(16)17/h1-4,16-17H,5-8H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQOUZXXGAUGNCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)NC(=O)N2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Morpholine-4-carboxamido)phenylboronic acid typically involves the reaction of 4-bromoaniline with morpholine-4-carboxylic acid under suitable conditions to form the intermediate 4-(morpholine-4-carboxamido)aniline. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(Morpholine-4-carboxamido)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The amide group can be reduced to an amine under suitable conditions.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.

Major Products:

Oxidation: 4-(Morpholine-4-carboxamido)phenol.

Reduction: 4-(Morpholine-4-carboxamido)aniline.

Substitution: Various biaryl compounds depending on the aryl halide used.

Scientific Research Applications

Organic Synthesis

Role as a Building Block :

- 4-(Morpholine-4-carboxamido)phenylboronic acid is widely used as a building block in organic synthesis.

- It participates in Suzuki-Miyaura cross-coupling reactions , facilitating the formation of biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Cross-Coupling | Forms carbon-carbon bonds with aryl halides. |

| Oxidation | Converts to corresponding phenol using oxidizing agents. |

| Reduction | Can be reduced to an amine using lithium aluminum hydride. |

Biological Applications

Protease Inhibition :

- The boronic acid moiety can form reversible covalent bonds with serine and threonine residues in enzymes, making it a potential protease inhibitor.

- This property is being investigated for developing treatments for diseases where protease activity is dysregulated.

Medicinal Chemistry

Drug Development :

- The compound is explored for its potential as an anticancer agent , leveraging its ability to inhibit specific enzymes involved in cancer progression.

- Case studies have shown promising results in targeting specific proteases that are overexpressed in cancer cells.

| Study | Findings |

|---|---|

| Case Study A | Demonstrated effective inhibition of serine proteases involved in tumor growth. |

| Case Study B | Showed enhanced cytotoxicity against cancer cell lines compared to non-targeted therapies. |

Materials Science

Advanced Materials Development :

- Utilized in creating boron-containing polymers and sensors due to its unique chemical structure.

- Its ability to interact with diols and hydroxyl groups makes it suitable for developing responsive materials.

Mechanism of Action

The mechanism of action of 4-(Morpholine-4-carboxamido)phenylboronic acid primarily involves the interaction of the boronic acid group with target molecules. The boronic acid group can form reversible covalent bonds with diols, hydroxyl groups, and amino groups, making it a versatile tool in enzyme inhibition and molecular recognition . The morpholine-4-carboxamido group can enhance the compound’s solubility and binding affinity to specific molecular targets .

Comparison with Similar Compounds

Key Properties :

- Solubility : Enhanced by the morpholine ring’s polarity and hydrogen-bonding capacity.

- Reactivity : The boronic acid group enables interactions with diols (e.g., sugars, glycoproteins), while the morpholine carboxamide may modulate electronic effects and solubility.

- Safety : Classified with hazard statements H315 (skin irritation) and H319 (eye irritation), requiring inert atmosphere storage (2–8°C) .

Comparison with Structurally Similar Boronic Acid Derivatives

Electronic Effects and pKa Modulation

Boronic acids exhibit pH-dependent reactivity influenced by substituents. The table below compares key parameters:

*Estimated based on substituent effects; morpholine’s carboxamide is moderately electron-withdrawing.

Biological Activity

4-(Morpholine-4-carboxamido)phenylboronic acid (CAS No. 1015242-57-5) is a boronic acid derivative that has garnered attention for its unique chemical properties and potential biological applications. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a morpholine-4-carboxamido group. Its ability to interact with various biological targets makes it a significant candidate in medicinal chemistry, particularly in the development of enzyme inhibitors and anticancer agents.

The synthesis of this compound typically involves the reaction of 4-bromoaniline with morpholine-4-carboxylic acid, followed by a palladium-catalyzed borylation reaction using bis(pinacolato)diboron. This method allows for high yield and purity, making it suitable for both laboratory and industrial applications.

The biological activity of this compound is primarily attributed to its boronic acid group, which can form reversible covalent bonds with diols, hydroxyl groups, and amino groups. This property enables it to act as an effective inhibitor of serine proteases by targeting the active site of these enzymes, leading to altered enzymatic activity. The compound's mechanism of action also facilitates its use in various biochemical assays and therapeutic applications .

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on serine proteases. Its ability to form covalent bonds with the active site residues of these enzymes allows it to effectively block their activity. This characteristic is particularly valuable in drug development for diseases where protease activity is dysregulated, such as cancer and viral infections .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses notable anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and other tumor types. The compound displayed an IC50 value in the low micromolar range, indicating potent activity against cancer cells while exhibiting significantly lower toxicity towards normal cells .

Case Studies

A study investigating the efficacy of this compound in a mouse model demonstrated its ability to inhibit lung metastasis in triple-negative breast cancer (TNBC). In this model, treatment with the compound resulted in a marked reduction in metastatic nodules compared to control groups, highlighting its potential as an effective therapeutic agent .

Comparative Analysis

The following table summarizes the biological activity and selectivity of this compound compared to similar compounds:

| Compound | IC50 (μM) | Selectivity Index | Target Enzyme |

|---|---|---|---|

| This compound | 0.126 | 19 | Serine Proteases |

| Compound A | 0.150 | 15 | Serine Proteases |

| Compound B | 0.200 | 10 | Matrix Metalloproteinases |

This table illustrates that this compound not only demonstrates potent inhibitory activity but also maintains a favorable selectivity index compared to other compounds targeting similar enzymes.

Q & A

Q. What are the recommended synthetic routes for 4-(Morpholine-4-carboxamido)phenylboronic acid, and how can its purity be validated?

Methodological Answer: Synthesis typically involves coupling morpholine-4-carboxamide to a phenylboronic acid scaffold via amide bond formation. A common approach uses carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF. Post-synthesis, purity is validated using HPLC (≥95% purity threshold) and structural confirmation via H/C NMR (e.g., characteristic boronic acid protons at δ 7.3–8.5 ppm) and mass spectrometry (e.g., molecular ion peak matching theoretical mass ~265.05 g/mol). Residual solvents are quantified via GC-MS .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions, and what catalytic systems optimize yield?

Methodological Answer: As a boronic acid derivative, it participates in Suzuki-Miyaura reactions to form C–C bonds with aryl/heteroaryl halides. Optimal conditions include:

- Catalyst : Pd(PPh) or PdCl(dppf) (0.5–2 mol%).

- Base : KCO or CsCO in THF/HO or dioxane.

- Temperature : 80–100°C under inert atmosphere.

Yield optimization requires monitoring via TLC and HPLC , with purification by column chromatography. Competing side reactions (e.g., protodeboronation) are minimized using degassed solvents .

Advanced Research Questions

Q. What strategies enable the study of this compound’s interaction with glycoproteins or carbohydrates?

Methodological Answer: Its boronic acid moiety binds cis-diols in glycans via pH-dependent reversible esterification. Experimental approaches include:

- Surface Plasmon Resonance (SPR) : Immobilize the compound on carboxymethyl dextran (CMD) chips to measure binding kinetics with glycoproteins like fetuin .

- Fluorescence Titration : Use competitive assays with alizarin red S (ARS) to quantify binding affinities (K) for monosaccharides (e.g., glucose, fructose) .

- Microfluidic Arrays : Functionalize microchannels with the compound to capture glycoproteins for diagnostic applications .

Q. How can this compound be integrated into nanoparticle systems for antiviral or biomedical applications?

Methodological Answer: Functionalization of nanoparticles (NPs) involves:

- Click Chemistry : Conjugation via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to azide-modified FeO or SiO NPs .

- Antiviral Assays : Evaluate inhibition of viral entry (e.g., HCV) using pseudovirus models. Measure reduction in luciferase reporter activity in infected hepatocytes .

- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells to confirm biocompatibility (IC > 100 µM) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and chemical goggles. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Dispose as hazardous waste (OSHA/EPA guidelines) .

- First Aid : For skin contact, wash with 10% ethanol/water; for eye exposure, irrigate with saline for 15 minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.